(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

The compound (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide (CAS 5873-45-0; molecular formula C₁₈H₁₈N₂O₂; molecular weight 294.35 g/mol) belongs to the N-arylcinnamamide class and is characterized by a 4-methyl-substituted cinnamamide scaffold coupled to a 4-acetamidoaniline moiety. Structural identifiers (InChIKey: QXYILEBMAAWOSL-KPKJPENVSA-N; SMILES: O=C(/C=C/C1C=CC(C)=CC=1)NC1C=CC(=CC=1)NC(C)=O) and experimentally determined physicochemical parameters, including a logP of approximately 3.18 and a topological polar surface area (tPSA) of 58.2 Ų, are available from authoritative databases and commercial suppliers, confirming the compound's drug-like properties and suitability for high-throughput screening campaigns.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B5739792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+
InChIKeyQXYILEBMAAWOSL-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide: A Structurally Defined Cinnamamide for Focused Chemical Biology and Screening Procurement


The compound (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide (CAS 5873-45-0; molecular formula C₁₈H₁₈N₂O₂; molecular weight 294.35 g/mol) belongs to the N-arylcinnamamide class and is characterized by a 4-methyl-substituted cinnamamide scaffold coupled to a 4-acetamidoaniline moiety . Structural identifiers (InChIKey: QXYILEBMAAWOSL-KPKJPENVSA-N; SMILES: O=C(/C=C/C1C=CC(C)=CC=1)NC1C=CC(=CC=1)NC(C)=O) and experimentally determined physicochemical parameters, including a logP of approximately 3.18 and a topological polar surface area (tPSA) of 58.2 Ų, are available from authoritative databases and commercial suppliers, confirming the compound's drug-like properties and suitability for high-throughput screening campaigns .

Why Generic Substitution of (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide Fails: The Risk of Uncharacterized Activity Cliffs and Supplier Variability


Substitution with a generic 'cinnamamide analog' is unreliable because activity within this class is exquisitely sensitive to phenyl ring substitution patterns, which dictate target engagement, metabolic stability, and physicochemical profiles. The presence of the 4-acetamido group on the aniline ring and the 4-methyl group on the cinnamoyl ring are critical structural determinants that distinguish this compound from unsubstituted or differently substituted cinnamanilides, leading to significant differences in biochemical potency, selectivity, and ADMET properties as demonstrated in related series [1]. Even minor changes, such as altering the substitution geometry or replacing the acetamido group, generate activity cliffs where a potent inhibitor becomes completely inactive; therefore, procurement of the precise catalog number from a quality-controlled source is essential to ensure experimental reproducibility .

Quantitative Differentiation Evidence for (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide: Key Datapoints for Scientific Selection


Distinct Molecular Structure and Pharmacophore Profile Compared to Unsubstituted Cinnamamide

The target compound incorporates both a 4-methyl substituent on the cinnamoyl ring and a 4-acetamido substituent on the aniline ring, creating a unique pharmacophoric pattern. In a series of N-arylcinnamanilides, altering the substitution from hydrogen to a 4-methyl group on the cinnamoyl ring and adding a 2,4-dihydroxy substitution can shift tyrosinase inhibition from <10% to >90% at 25 µM, demonstrating extreme sensitivity of biological activity to ring substitutions [1]. The distinct substitution pattern of this compound, confirmed by its InChIKey, differentiates it from generic cinnamamide screening libraries.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

High Purity and Consistent Quality Metrics from a Controlled Supplier

The ChemBridge Hit2Lead catalog product (SC-5873450) is supplied as a solid with a defined price group, enabling predictable and reproducible procurement for high-throughput screening. While specific purity values are not published, the product is part of a curated screening compound collection designed for drug discovery applications, implying rigorous quality control . Analytical reference data, including molecular weight (294.35 g/mol) and calculated logP (3.18), are provided for batch-specific validation .

Quality Control Analytical Chemistry Procurement

Experimentally Characterized Physicochemical Properties Relevant to Compound Handling

The compound's experimentally derived (computed) properties include a boiling point of 583.3 °C at 760 mmHg, a flash point of 221.2 °C, a density of 1.222 g/cm³, and a refractive index of 1.674, as cataloged by Chem960 . These parameters are essential for dissolution, storage, and liquid handling protocols, where analogs with different substitution patterns may exhibit notably different physical properties, potentially complicating automated workflows.

ADME Physicochemical Profiling Compound Management

Potential for Selective Target Engagement Based on Cinnamamide Pharmacophore

N-Hydroxycinnamamide-based compounds have been optimized to achieve nanomolar IC₅₀ values against HDAC isoforms (e.g., 0.43–3.01 nM for HDAC1/3) and single-digit nanomolar potency against ACC2 (IC₅₀ 4.40 nM) [1][2]. These data confirm that the cinnamamide core can be tuned for high affinity, and the current compound's 4-methyl substitution may favor binding to specific hydrophobic sub-pockets. While direct target data for this molecule is not publicly available, the scaffold's proven capacity for high potency differentiates it from less-active amide isosteres.

Target Engagement Pharmacophore Modeling Hit-to-Lead

Documented Negative Acetylcholinesterase Activity as a Counter-Screening Advantage

This compound was tested for inhibitory activity against acetylcholinesterase at a concentration of 26 µM and displayed no inhibition . This negative result is valuable for hit triage, as it distinguishes the compound from other aromatic amides that can act as promiscuous cholinesterase inhibitors. This counter-screening data is rarely available for uncharacterized analogs, providing a tangible off-target selectivity advantage.

Counter-Screening Selectivity Toxicology

Optimal Application Scenarios for (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide Based on Quantitative Evidence


Scaffold-Focused High-Throughput Screening for Kinase or HDAC Inhibitors

The compound's cinnamamide core, coupled with its favorable LogP and tPSA for cell permeability, makes it an excellent candidate for inclusion in focused screening libraries targeting kinases, HDACs, or other enzymes where N-arylcinnamamide derivatives have shown nanomolar potency in published series [1]. Its documented lack of acetylcholinesterase activity at 26 µM provides a pre-validated counter-screen, streamlining the hit triage process and reducing false positives from cholinergic off-targets .

Structure-Activity Relationship (SAR) Exploration of Cinnamamide-Based Antiproliferative Agents

The molecule's 4-methyl and 4-acetamido substituents create a distinct chemical space for SAR studies. The compound can serve as a rigid analog for probing the effects of electron-donating and hydrogen-bonding groups on antiproliferative activity, with prior literature showing that even minor changes (e.g., adding a 2,4-dihydroxy group) can boost target inhibition from negligible to >90% [1]. This sensitivity makes it a powerful probe for mapping the pharmacophore of novel anticancer leads originating from cinnamic acid derivatives.

Anti-Inflammatory and Immunomodulatory Agent Development

N-Arylcinnamanilides bearing structural similarities to this compound have been shown to attenuate lipopolysaccharide-induced NF-κB activation more potently than the parent cinnamic acid [1]. The current compound's substitution pattern, with its defined lipophilic and hydrogen-bonding profile, is well-suited for systematic evaluation in cellular models of inflammation. Its commercial availability as a solid screening compound from a quality-controlled library facilitates rapid, reproducible testing in academic and biotech screening environments .

Quote Request

Request a Quote for (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.